![molecular formula C22H22F3N3O3 B10768549 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B10768549.png)
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and a biphenyl moiety, linked to a piperidine ring The compound is further stabilized by the presence of trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with a 1,3-diketone. The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
The piperidine ring can be synthesized separately and then coupled with the pyrazole derivative through nucleophilic substitution reactions. Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product. The use of high-throughput screening methods can optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development. Its pyrazole ring is known for its bioactivity, which can be exploited in designing inhibitors for enzymes or receptors.
Medicine
Medically, derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties. The presence of the biphenyl group and the pyrazole ring suggests potential interactions with biological targets, making it a promising lead compound in pharmaceutical research.
Industry
Industrially, the compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, enhancing binding affinity. The piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[1-hydroxy-5-(4-phenylphenyl)pyrazol-4-yl]piperidine
- 4-[1-hydroxy-5-(2-phenylphenyl)pyrazol-4-yl]piperidine
- 4-[1-hydroxy-5-(3-methylphenyl)pyrazol-4-yl]piperidine
Uniqueness
Compared to its analogs, 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid is unique due to the specific positioning of the biphenyl group, which can influence its binding properties and reactivity. The presence of trifluoroacetic acid also enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXXKLCQRXMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
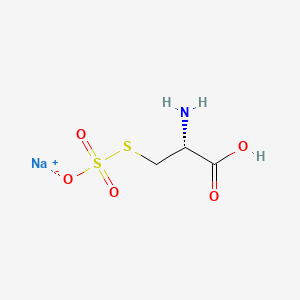
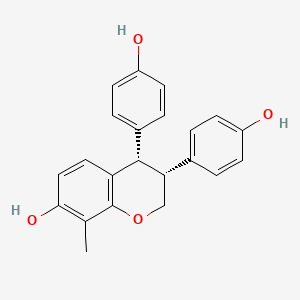
![2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic Acid](/img/structure/B10768479.png)
![2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10768482.png)
![13-(dimethylamino)-5-(4-(111C)methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10768486.png)
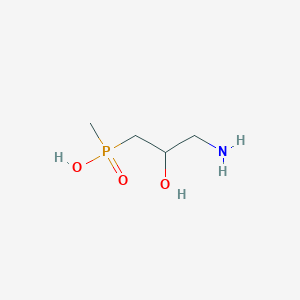
![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetic acid](/img/structure/B10768502.png)
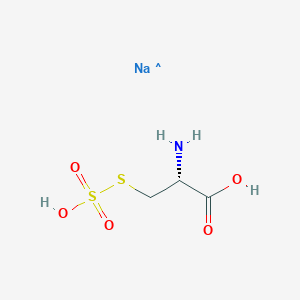
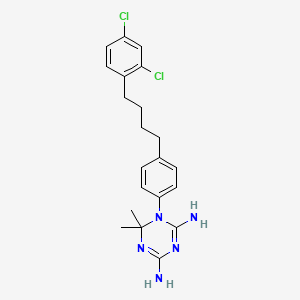
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine](/img/structure/B10768524.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10768544.png)
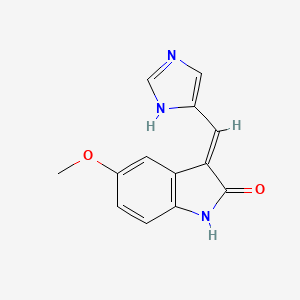
![1-[4-[4-(2,4-Dichlorophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B10768552.png)
![1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B10768565.png)
